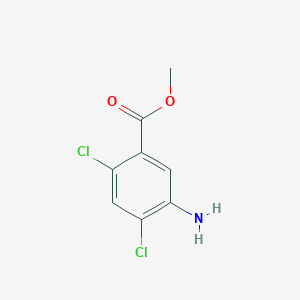

Methyl 5-amino-2,4-dichlorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCAZCJSGABHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Methyl 5 Amino 2,4 Dichlorobenzoate and Analogous Derivatives

Strategic Precursor Design and Synthesis Routes for Methyl 5-amino-2,4-dichlorobenzoate

The efficient synthesis of this compound is highly dependent on the strategic selection of starting materials and the sequence of synthetic steps. A common approach involves a multi-step process beginning with a readily available precursor, which is then sequentially functionalized.

A logical synthetic pathway often commences with a dichlorinated benzoic acid derivative. For instance, 2,4-dichlorobenzoic acid serves as an excellent precursor. The synthesis typically proceeds through the following key stages:

Nitration: The dichlorinated benzoic acid is first subjected to nitration to introduce a nitro group onto the aromatic ring. The directing effects of the existing chloro and carboxyl groups guide the incoming nitro group.

Esterification: The resulting nitro-substituted dichlorobenzoic acid is then converted to its methyl ester. This is commonly achieved through Fischer esterification, reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. youtube.com

Reduction: The final step involves the reduction of the nitro group to an amino group, yielding the target molecule, this compound. This reduction must be selective to avoid affecting the ester or the chloro substituents.

An alternative strategy could involve the initial esterification of the dichlorobenzoic acid, followed by nitration and subsequent reduction. The choice of route can be influenced by the solubility of intermediates and the potential for side reactions at each step. For example, the synthesis of the related compound 3-amino-2,5-dichlorobenzoic acid has been achieved from benzoyl chloride through a sequence of chlorination, esterification, nitration, and reduction. google.com This highlights the modularity of these synthetic approaches, allowing for adaptation depending on the specific substitution pattern required.

The table below outlines a potential synthetic route starting from 2,4-dichlorobenzoyl chloride.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation (Hypothetical Start) | Benzene (B151609), AlCl₃ (Illustrative) | Benzoyl Chloride |

| 2 | Chlorination | Cl₂, FeCl₃ | Dichlorobenzoyl chloride isomers |

| 3 | Esterification | Methanol (CH₃OH) | Methyl dichlorobenzoate isomers |

| 4 | Nitration | HNO₃, H₂SO₄ | Methyl 2,4-dichloro-5-nitrobenzoate |

| 5 | Reduction | Fe/HCl or Catalytic Hydrogenation | This compound |

Chemo- and Regioselective Halogenation and Amination Protocols

The precise placement of the chloro and amino groups on the benzoate (B1203000) ring is paramount for the synthesis of the target compound. This requires highly selective chemical transformations.

Direct halogenation of aromatic rings is a classic example of electrophilic aromatic substitution. wikipedia.orglibretexts.org To chlorinate an aromatic compound like a benzoic acid derivative, a Lewis acid catalyst is typically required to activate the chlorine molecule (Cl₂). wikipedia.orglibretexts.org Common catalysts include iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃). wikipedia.orglibretexts.org

The catalyst polarizes the Cl-Cl bond, generating a highly electrophilic species that is then attacked by the electron-rich aromatic ring. libretexts.org This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org The final step is the deprotonation of the arenium ion, which restores aromaticity and yields the chlorinated product.

The regioselectivity of the halogenation is dictated by the directing effects of the substituents already present on the ring. In the case of a precursor like methyl benzoate, the ester group is a deactivating, meta-directing group, while in a phenol, the hydroxyl group is an activating, ortho-, para-directing group. For a dichlorinated precursor, the positions of further substitution are governed by the combined directing effects of the existing chlorine atoms and the carboxyl or ester group.

The most common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. surendranatheveningcollege.com This is particularly useful as nitration is a well-established electrophilic aromatic substitution reaction. Aromatic nitro compounds can be reduced to the corresponding anilines using a variety of reagents and conditions. researchgate.netorganic-chemistry.orgacs.orgfrontiersin.org

Standard methods include:

Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and reliable method. surendranatheveningcollege.com

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support (Pd/C). surendranatheveningcollege.comacs.org This method is often preferred for its clean reaction profile and high yields.

Other Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) can also reduce nitro groups, although they are less chemoselective and can also reduce ester functionalities. surendranatheveningcollege.com

For substrates with multiple reducible groups, chemoselective reduction is crucial. For instance, when synthesizing this compound from its nitro precursor, the reduction method must selectively reduce the nitro group without affecting the methyl ester or the carbon-chlorine bonds. Catalytic hydrogenation is often suitable for this purpose. acs.org In cases where multiple nitro groups are present, selective reduction of one group can sometimes be achieved using reagents like ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide. surendranatheveningcollege.com

The term "reductive amination from... halo-substituted precursors" typically refers to processes where an amine is formed from a nitro-haloaromatic compound via reduction of the nitro group. While direct nucleophilic substitution of an aryl halide with an amine source is possible, it usually requires harsh conditions or specific activation of the aromatic ring. Therefore, the nitration-reduction sequence is the more prevalent strategy for introducing a primary amino group.

Functionalization of this compound via Diverse Transformations

The presence of an amino group and two chlorine atoms on the benzene ring of this compound offers multiple sites for chemical modification. These functional groups can be selectively targeted to introduce a variety of substituents, leading to a diverse array of derivatives.

The amino group of this compound is a primary site for functionalization. Acylation and alkylation reactions are common methods to modify this group, thereby altering the electronic and steric properties of the molecule.

Acylation: The reaction of the amino group with acylating agents such as acetic anhydride (B1165640) or benzoyl chloride introduces an acyl group. jru.edu.in This transformation is typically carried out in the presence of a base or in a suitable solvent like glacial acetic acid. The resulting N-acylated derivatives often exhibit different reactivity and solubility profiles compared to the parent amine. For instance, the acetylation of anilines can be achieved by reacting the aniline (B41778) with acetic anhydride. jru.edu.in

Alkylation: The introduction of alkyl groups to the amino moiety can be achieved through various methods, though direct alkylation with alkyl halides can sometimes lead to multiple substitutions. libretexts.org More controlled methods, such as reductive amination of a corresponding carbonyl compound, can provide better selectivity.

These modifications of the amino group can influence the reactivity of the aromatic ring in subsequent reactions by altering the electron-donating ability of the nitrogen atom.

The chlorine atoms on the aromatic ring of this compound are amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. This method allows for the formation of a new carbon-carbon bond at the position of the chlorine atom. For example, 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been shown to react with various arylboronic acids under Suzuki-Miyaura conditions to yield mono- and diarylated products. nih.govresearchgate.net The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org This method is particularly useful for synthesizing a wide range of substituted anilines. The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of a broad array of amines with aryl halides under mild conditions. wikipedia.orgbeilstein-journals.orgu-szeged.hu The mechanism generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

The table below summarizes typical conditions for these cross-coupling reactions.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DMF | Room Temp to Reflux |

| Buchwald-Hartwig | Pd(OAc)₂/X-Phos or PEPPSI-IPr | KOt-Bu or Cs₂CO₃ | Toluene or Dioxane | Room Temp to 110°C |

This table presents generalized conditions. Specific substrate combinations may require optimization.

Nucleophilic aromatic substitution (SNAr) offers another pathway to functionalize the chlorinated positions of this compound. youtube.com In this reaction, a nucleophile replaces a halogen atom on the aromatic ring. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. libretexts.org

The presence of electron-withdrawing groups, such as nitro or carboxylate groups, in the ortho or para positions to the halogen atom generally activates the ring towards nucleophilic attack. youtube.commdpi.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

For dichlorinated compounds, sequential SNAr reactions can be performed, sometimes with different nucleophiles, to introduce two different substituents. nih.gov The regioselectivity of the substitution, determining which chlorine atom reacts first, is influenced by the electronic and steric environment of each halogen. mdpi.com For instance, in the case of 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the 4-position. mdpi.com Studies on methyl 2,4-dichloro-3,5-dinitrobenzoate have shown that aminodechlorination occurs at the C-2 position. researchgate.net

The relative positions of the two chlorine atoms and the amino group in this compound significantly influence the efficiency and regioselectivity of cross-coupling reactions. The electronic and steric effects of the substituents dictate the reactivity of each C-Cl bond.

In dihalogenated aromatic compounds, the oxidative addition of the palladium catalyst often occurs preferentially at the more reactive carbon-halogen bond. researchgate.net The reactivity of halogens generally follows the order I > Br > Cl. When two different halogens are present, the heavier halogen typically reacts first. researchgate.net

In the case of two identical halogens, such as the two chlorine atoms in this compound, the electronic environment created by the other substituents on the ring determines the preferred site of reaction. The electron-donating amino group and the electron-withdrawing methyl ester group will have differing effects on the electron density at the C-2 and C-4 positions, thereby influencing which chlorine is more susceptible to oxidative addition. Generally, electron-withdrawing groups enhance the reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions. mdpi.com

The steric hindrance around each chlorine atom also plays a crucial role. A more sterically accessible chlorine atom will generally react more readily. The development of bulky ligands in palladium catalysis has helped to overcome some of the challenges associated with less reactive aryl chlorides. rsc.org

Enzymatic Synthesis and Biocatalytic Approaches for Related Amino- and Halogenated Esters

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing a variety of organic compounds. nih.govnih.gov Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild reaction conditions.

Enzymatic Synthesis of Amino Esters: Enzymes such as lipases and proteases have been successfully employed in the synthesis of amino acid esters. researchgate.net For example, α-amino esters, which are valuable building blocks, can be synthesized via nitrene transfer reactions catalyzed by engineered enzymes. nih.gov Another approach involves the enzymatic resolution of racemic mixtures of amino acid derivatives, where an enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired stereoisomer. libretexts.org

Biocatalytic Halogenation and Dehalogenation: While the direct enzymatic incorporation of chlorine onto an aromatic ring is less common, some enzymes, known as halogenases, are capable of performing this transformation. More established are enzymatic approaches for the synthesis of halogenated amino acids. For instance, isotopically labeled halogenated derivatives of L-phenylalanine, L-tyrosine, and L-tryptophan have been synthesized using enzymatic methods. researchgate.net

The application of biocatalysis to the synthesis of compounds like this compound is still an area of active research. However, the principles established for the synthesis of other halogenated and amino-containing esters suggest that enzymatic routes could be developed, potentially offering more environmentally friendly and selective production methods. nih.gov

Considerations for Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org The synthesis of this compound and its derivatives can be made more sustainable by incorporating these principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, for example, are generally considered to have good atom economy.

Use of Safer Solvents and Reagents: Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids. mdpi.com For halogenation reactions, which traditionally use toxic reagents like Cl₂ or Br₂, greener alternatives like N-halosuccinimides are being explored. beilstein-journals.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions, and can be used in small amounts and recycled. Palladium-catalyzed cross-coupling reactions are a prime example. semanticscholar.org The development of more efficient and recyclable catalysts is an ongoing area of research. Metal-free catalytic systems are also gaining attention. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted and ultrasound-promoted syntheses can often accelerate reactions, leading to shorter reaction times and reduced energy input. semanticscholar.orgresearchgate.net

Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts and waste is a key goal. One-pot reactions and multi-component reactions (MCRs) are efficient strategies for achieving this, as they combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent use. researchgate.net

By applying these green chemistry principles, the synthesis of this compound can be made more environmentally benign, economically viable, and sustainable.

Elucidation of Reaction Mechanisms and Kinetic Profiles for Methyl 5 Amino 2,4 Dichlorobenzoate Transformations

Mechanistic Pathways of Nucleophilic Reactivity of the Amino Group

The amino group in Methyl 5-amino-2,4-dichlorobenzoate is a key functional group that dictates a significant portion of its reactivity. As a nucleophile, the lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new chemical bonds. The nucleophilicity of this amino group is influenced by both electronic and steric factors within the molecule.

The nucleophilic reactivity of the amino group is most commonly observed in reactions such as acylation, alkylation, and condensation reactions. In these transformations, the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of an acyl halide, alkyl halide, or carbonyl compound, respectively. The mechanism typically proceeds through a standard nucleophilic addition or substitution pathway. For instance, in an acylation reaction, the amino group would attack the carbonyl carbon of an acyl chloride, leading to a tetrahedral intermediate which then collapses to form an amide bond with the elimination of a chloride ion.

Electrophilic Aromatic Substitution Patterns on the Dichlorobenzoate Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The regioselectivity of EAS on the this compound core is determined by the directing effects of the existing substituents: the amino group (-NH₂), the two chlorine atoms (-Cl), and the methyl ester group (-COOCH₃).

The amino group is a strongly activating, ortho-, para-director due to its ability to donate its lone pair of electrons into the ring, stabilizing the arenium ion intermediate formed during the substitution. The chlorine atoms are deactivating yet ortho-, para-directing. They withdraw electron density inductively, making the ring less reactive than benzene, but their lone pairs can stabilize the arenium ion through resonance at the ortho and para positions. The methyl ester group is a deactivating, meta-director, withdrawing electron density from the ring through both inductive and resonance effects.

Considering the positions of the substituents on this compound, the potential sites for electrophilic attack are C3 and C6. The amino group at C5 directs ortho to C6 and para to C3 (which is blocked by the ester). The chlorine at C2 directs ortho to C3 and para to C5 (blocked). The chlorine at C4 directs ortho to C3 and C5 (blocked). The ester at C1 directs meta to C3 and C5 (blocked).

Detailed Mechanistic Studies of Cross-Coupling Reactions Involving the Halogen Substituents

The two chlorine substituents on the aromatic ring of this compound are potential sites for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.govyoutube.comyoutube.commdpi.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The relative reactivity of the two chlorine atoms (at C2 and C4) would depend on their electronic and steric environment. The C2-Cl bond is ortho to the ester group and meta to the amino group, while the C4-Cl bond is para to the ester and ortho to the amino group. The C4-Cl might be more reactive due to the electronic influence of the para ester group.

Transmetalation: The organoboron reagent (e.g., a boronic acid) reacts with the Pd(II) complex, transferring its organic group to the palladium center. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. diva-portal.orgwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com The mechanism is similar to the Suzuki coupling in its initial oxidative addition step. This is followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to yield the coupled product and a palladium-hydride species, which is then converted back to the active catalyst by a base. The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key aspects of this reaction.

Electron Transfer Reaction Mechanisms for Substituted Dichlorobenzoate Esters

Electron transfer reactions, particularly those involving radical intermediates, offer alternative pathways for the transformation of aryl halides.

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a chain reaction that proceeds through radical and radical anion intermediates. nptel.ac.inwikipedia.orgorganicreactions.orgdalalinstitute.com For a substrate like this compound, an SRN1 reaction could be initiated by the transfer of an electron to the molecule, forming a radical anion.

The general steps of an SRN1 mechanism are:

Initiation: An electron is transferred to the aryl halide (ArX) to form a radical anion (ArX•⁻). This can be achieved through various methods, including photochemical stimulation or the use of solvated electrons.

Propagation:

The radical anion fragments to form an aryl radical (Ar•) and a halide anion (X⁻).

The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻).

This new radical anion transfers its electron to another molecule of the starting aryl halide (ArX), regenerating the initial radical anion (ArX•⁻) and forming the final product (ArNu).

Termination: The chain reaction can be terminated by various radical combination or abstraction reactions.

For this compound, the SRN1 mechanism could provide a route for the substitution of one of the chlorine atoms by a variety of nucleophiles under conditions where polar nucleophilic aromatic substitution is slow. The presence of the electron-withdrawing ester group could facilitate the initial electron transfer step.

The formation and stability of radical anions are central to the SRN1 mechanism. Computational chemistry can be a powerful tool to investigate the potential energy surfaces (PES) of these species. nih.govrsc.orgresearchgate.net Analysis of the PES can provide insights into the energetics of the radical anion formation, its fragmentation to the aryl radical, and the subsequent reaction with a nucleophile.

For the radical anion of this compound, theoretical calculations could determine the distribution of the unpaired electron density and predict which of the two chlorine atoms is more likely to be cleaved. The geometry of the radical anion and the transition states for the key steps in the SRN1 cycle can also be modeled. Such studies, while not found specifically for this molecule, have been performed on related dichlorobenzene systems and provide a basis for understanding its potential behavior. nih.gov

Kinetic Investigations of Nucleophilic Substitution Reactions (e.g., Aminodechlorination)

While specific kinetic data for the aminodechlorination of this compound is not available in the reviewed literature, a study on the closely related compound, Methyl 2,4-dichloro-3,5-dinitrobenzoate , provides valuable insights. researchgate.net The kinetics of the nucleophilic substitution of this dinitro analogue with various secondary cyclic amines (piperidine, piperazine, morpholine, and thiomorpholine) were investigated in methanol (B129727) and benzene. researchgate.net

The study found that the reactions follow second-order kinetics and are not amine-catalyzed. researchgate.net The aminodechlorination was proven to occur at the C-2 position. researchgate.net The electronic landscape of this compound is different due to the presence of an activating amino group instead of two deactivating nitro groups. However, the kinetic methodology and the general findings from the study of the dinitro analogue can serve as a valuable reference for predicting the behavior of the amino-substituted compound.

The rate of aminodechlorination would be influenced by the nucleophilicity of the amine, the nature of the solvent, and the electronic and steric effects of the substituents on the benzene ring. For this compound, the amino group at C5 would electronically activate the ring towards nucleophilic attack to some extent, but the primary factor would still be the electron-withdrawing nature of the ester and the two chlorine atoms that make the ring susceptible to nucleophilic aromatic substitution (SNAr). The relative reactivity of the C2 and C4 positions towards nucleophilic attack would need to be determined experimentally.

Below is a hypothetical data table structure that could be used to present kinetic data for the aminodechlorination of this compound, based on the type of data collected for its dinitro analogue.

Table 1: Hypothetical Second-Order Rate Constants (k₂) for the Reaction of this compound with Various Amines in Different Solvents at 25°C

| Amine | Solvent | k₂ (L mol⁻¹ s⁻¹) |

| Piperidine | Methanol | Data to be determined |

| Piperidine | Benzene | Data to be determined |

| Morpholine | Methanol | Data to be determined |

| Morpholine | Benzene | Data to be determined |

| Aniline (B41778) | Methanol | Data to be determined |

| Aniline | Benzene | Data to be determined |

Determination of Second-Order Rate Constants

The rate law can be expressed as: Rate = k2[this compound][Amine]

Where k2 is the second-order rate constant. Experimental determination of k2 would involve techniques such as UV-Vis spectrophotometry, HPLC, or NMR spectroscopy to track concentration changes under pseudo-first-order conditions (i.e., with a large excess of the amine). For instance, kinetic studies on the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols followed the disappearance of the starting material spectrophotometrically to determine pseudo-first-order rate constants, from which second-order constants were derived. researchgate.net A similar approach could be applied to the title compound.

Steric and Electronic Effects Governing Reactivity and Regioselectivity

In the nucleophilic aromatic substitution of this compound, both steric and electronic effects are crucial in determining the reactivity of the molecule and the regioselectivity of the substitution.

The benzene ring in this compound is substituted with two chlorine atoms (at positions 2 and 4), an amino group (at position 5), and a methoxycarbonyl group (at position 1). These substituents exert distinct electronic and steric influences.

Electronic Effects:

The methoxycarbonyl group (-COOCH₃) and the two chlorine atoms are electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. nih.gov The amino group (-NH₂) is an electron-donating group. In nucleophilic aromatic substitution, electron-withdrawing groups that are ortho or para to the leaving group provide the most significant stabilization.

In the case of this compound, the chlorine at position 2 is ortho to the electron-withdrawing methoxycarbonyl group, and the chlorine at position 4 is para to it. This positioning makes both chlorine atoms susceptible to nucleophilic attack. The relative reactivity of these two positions will be influenced by the combined electronic effects of all substituents.

Steric Effects:

Steric hindrance can play a significant role in dictating the site of nucleophilic attack. The methoxycarbonyl group at position 1 and the chlorine atom at position 2 create a sterically hindered environment around the C-2 position. In contrast, the C-4 position is sterically less encumbered. Therefore, a nucleophile, particularly a bulky one, would likely face less steric repulsion when attacking the C-4 position compared to the C-2 position. nih.govresearchgate.net

Regioselectivity:

The regioselectivity of the substitution reaction—whether the nucleophile replaces the chlorine at C-2 or C-4—is determined by a balance of these steric and electronic factors. While the electronic activation might be comparable for both positions due to their ortho/para relationship with the ester group, the steric hindrance around the C-2 position is likely to be a decisive factor. Consequently, nucleophilic attack is generally favored at the less sterically hindered C-4 position.

Studies on related substituted dichlorobenzenes have shown that the regioselectivity of amination is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, in the synthesis of aminomethylated estrone (B1671321) derivatives, the regioselectivity of the Mannich reaction is a key factor. nih.gov Similarly, in the hydrolysis of unsymmetrical imides, both steric and electronic effects were found to control the regioselectivity of the cleavage. researchgate.net

The following table summarizes the key factors influencing the transformations of this compound:

| Factor | Influence on Reaction |

| Solvent Polarity | Dipolar aprotic solvents generally accelerate SNAr reactions. |

| Amine Basicity | Higher basicity generally leads to faster reaction rates. |

| Amine Steric Hindrance | Increased steric bulk on the amine decreases the reaction rate. |

| Electronic Effects of Ring Substituents | Electron-withdrawing groups activate the ring for SNAr. |

| Steric Effects of Ring Substituents | Steric hindrance can direct nucleophilic attack to less hindered positions. |

Advanced Spectroscopic and Analytical Characterization of Methyl 5 Amino 2,4 Dichlorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the definitive structural analysis of organic molecules, including Methyl 5-amino-2,4-dichlorobenzoate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular structure. The structural integrity of this compound is routinely confirmed using techniques such as ¹H NMR, ¹³C NMR, and infrared spectroscopy. molaid.com

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental to the structural verification of this compound, allowing for the specific assignment of each hydrogen and carbon atom within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. The aromatic protons typically appear as distinct singlets due to their fixed positions on the benzene (B151609) ring, with their specific chemical shifts influenced by the presence of the electron-withdrawing chlorine atoms and the electron-donating amino group. The protons of the amino group often appear as a broad singlet, and the methyl protons of the ester group characteristically resonate as a sharp singlet in the upfield region of the spectrum.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound gives rise to a separate signal. This allows for the complete mapping of the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring are diagnostic of their position relative to the substituents. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, providing clear evidence for this functional group.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~7.8 | Aromatic C-H |

| ¹H | ~7.2 | Aromatic C-H |

| ¹H | ~5.0 | -NH₂ |

| ¹H | ~3.9 | -OCH₃ |

| ¹³C | ~165 | C=O (Ester) |

| ¹³C | ~148 | C-NH₂ |

| ¹³C | ~135 | C-Cl |

| ¹³C | ~130 | C-Cl |

| ¹³C | ~125 | Aromatic C-H |

| ¹³C | ~115 | Aromatic C-H |

| ¹³C | ~110 | C-COOCH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

While specific studies detailing the use of ligand-observed NMR techniques directly with this compound are not extensively documented in publicly available literature, this methodology is highly relevant for understanding its potential interactions. Ligand-observed NMR is a powerful tool for studying the binding of small molecules (ligands) to larger macromolecules, such as proteins or enzymes. In the context of this compound, these techniques could be employed to investigate its binding to biological targets or its participation in complex chemical reactions. By observing changes in the NMR spectrum of this compound upon the addition of a binding partner, information about the binding affinity, stoichiometry, and the specific parts of the molecule involved in the interaction can be elucidated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, MS provides definitive confirmation of its molecular formula (C₈H₇Cl₂NO₂) and offers insights into its structural stability through analysis of its fragmentation patterns. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which is a key signature for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its positive identification and quantification. This technique is particularly valuable in quality control processes during its synthesis and in the analysis of complex mixtures where it may be present.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its specific chemical bonds.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3300 | N-H stretching | Amino group (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic ring |

| 2950-2850 | C-H stretching | Methyl group (-CH₃) |

| ~1720 | C=O stretching | Ester carbonyl |

| ~1600 | C=C stretching | Aromatic ring |

| ~1250 | C-O stretching | Ester |

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FTIR. While strong in FTIR, the N-H and C=O stretching vibrations are often weaker in the Raman spectrum. Conversely, the C=C stretching of the aromatic ring and the C-Cl stretching vibrations typically give rise to strong Raman signals. The combination of both techniques allows for a more complete vibrational analysis of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence Studies for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), shows characteristic absorption bands in the ultraviolet region. These absorptions are due to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. The positions and intensities of these absorption maxima are sensitive to the solvent polarity and the electronic nature of the substituents on the benzene ring.

Photoluminescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can provide further insights into its excited state properties. While not all molecules are highly luminescent, studying the potential fluorescence or phosphorescence of this compound can be valuable for understanding its electronic structure and potential applications in optical materials or as a fluorescent probe.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. For this compound, both single-crystal and powder X-ray diffraction techniques are indispensable for a thorough solid-state characterization.

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not publicly available, the analysis of closely related compounds, such as Methyl 2-amino-5-chlorobenzoate, provides a strong basis for understanding its likely structural features. restek.comuta.edu

A key feature often observed in the crystal structures of aminobenzoate derivatives is the formation of intra- and intermolecular hydrogen bonds. restek.comuta.edu For this compound, it is highly probable that the amino group (–NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group and potentially the chlorine atoms can act as hydrogen bond acceptors. These interactions are critical in stabilizing the crystal lattice and dictating the packing of molecules in the solid state.

Table 1: Representative Crystallographic Data for a Related Compound (Methyl 2-amino-5-chlorobenzoate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.973(2) |

| b (Å) | 15.011(4) |

| c (Å) | 6.848(2) |

| β (°) | 108.97(3) |

| Volume (ų) | 775.3(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.597 |

| Data sourced from a study on Methyl 2-amino-5-chlorobenzoate and is for illustrative purposes. restek.com |

Powder X-ray Diffraction for Crystalline Perfection

Powder X-ray diffraction (PXRD) is a powerful technique used to assess the crystallinity and phase purity of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline solid. For this compound, PXRD would be employed to confirm that the synthesized material is a single crystalline phase and to identify any potential polymorphic forms or amorphous content. bund.de

The PXRD pattern of a pure, crystalline sample of this compound would exhibit a series of sharp, well-defined peaks at specific diffraction angles (2θ). The positions and relative intensities of these peaks are characteristic of its unique crystal structure. Any deviation from this pattern, such as the presence of unexpected peaks, could indicate impurities or the existence of a different crystalline phase. Broadening of the peaks might suggest small crystallite size or lattice strain.

Advanced Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for separating the components of a mixture and are widely used to determine the purity of chemical compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method is typically employed. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com

The compound is separated from its impurities based on their differential partitioning between the stationary and mobile phases. The purity of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will show a single major peak with minimal contributions from other components.

Table 2: Illustrative HPLC Method Parameters for Analysis of a Dichlorobenzoic Acid Derivative

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

| These are typical starting conditions and would be optimized for the specific analysis of this compound. |

Gas Chromatography (GC) for Specific Ester Concentration Determination

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds. It is particularly useful for determining the concentration of specific esters and for separating isomers. nih.gov The analysis of this compound by GC would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column.

The separation of the target compound from any volatile impurities or isomers is achieved based on their boiling points and interactions with the stationary phase of the column. The use of a mass spectrometer as a detector allows for the unequivocal identification of the eluting peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is particularly valuable for distinguishing between different dichlorobenzoate isomers. researchgate.net

Integration of Experimental Spectroscopic Data with Computational Predictions

The characterization of this compound is significantly enhanced by integrating experimental spectroscopic data with computational predictions. nih.gov Techniques such as Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry, vibrational frequencies (FT-IR and Raman), and electronic properties of the molecule.

By comparing the computationally predicted spectra with the experimentally obtained spectra, a more confident assignment of the spectral features can be made. This integrated approach is particularly useful for understanding the vibrational modes of the molecule, where the amino group and chlorine substitutions can lead to complex spectral patterns. Furthermore, computational models can predict properties such as the dipole moment and molecular electrostatic potential, which provide insights into the reactivity and intermolecular interactions of this compound.

Computational Chemistry and Theoretical Investigations of Methyl 5 Amino 2,4 Dichlorobenzoate

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govscienceopen.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity and Stability

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. nih.govresearchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This intramolecular charge transfer is a key factor in the electronic and optical properties of a molecule. nih.govnih.gov

HOMO: The region of the molecule from which an electron is most likely to be removed.

LUMO: The region of the molecule where an electron is most likely to be added.

The distribution of HOMO and LUMO densities across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks.

Molecular Electrostatic Potential (MEP) Mapping for Reaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites within a molecule for electrophilic and nucleophilic attacks. scienceopen.comresearchgate.net The MEP surface displays the electrostatic potential on the electron density surface, with different colors indicating varying potential values.

Typically, red and yellow areas represent negative electrostatic potential, indicating electron-rich regions that are susceptible to electrophilic attack. Conversely, blue areas denote positive electrostatic potential, highlighting electron-deficient regions that are prone to nucleophilic attack. researchgate.netresearchgate.net This visual representation of charge distribution is instrumental in understanding intermolecular interactions. nih.govresearchgate.net

Mulliken Charge Analysis and Natural Bond Orbital (NBO) Interactions

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insights into the charge distribution. usc.edu However, Natural Bond Orbital (NBO) analysis offers a more detailed and chemically intuitive picture of bonding and orbital interactions. uni-rostock.dewisc.edu

NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-rostock.de This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.eduaimspress.com The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the strength of the delocalization. aimspress.com

First-Order Hyperpolarizability Calculations for Nonlinear Optical Response

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics. Theoretical calculations of β can predict the NLO properties of a compound. The magnitude of β is related to intramolecular charge transfer, where molecules possessing strong electron donor and acceptor groups connected by a π-conjugated system often exhibit enhanced NLO responses. nih.gov The first-order hyperpolarizability of N,N′-diphenylguanidinium 3,5-dichlorobenzoate, for instance, is reported to be 25 times greater than that of urea, a standard NLO material. researchgate.net

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry also allows for the theoretical prediction of reaction pathways and the characterization of transition states. This is vital for understanding reaction mechanisms and kinetics.

Kinetic Modeling Using Computational Tools

Kinetic modeling using computational tools involves calculating the energy profiles of potential reaction pathways. By identifying the transition state structures and their corresponding activation energies, it is possible to predict the feasibility and rate of a chemical reaction. These theoretical investigations can guide experimental work by suggesting optimal reaction conditions and predicting potential products. The interaction between orbitals of a molecule and a receptor can be a key factor in its biological activity, and quantum-chemical methods are essential for studying these interactions. researchgate.net

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. Understanding these interactions is crucial for crystal engineering, which aims to design and synthesize crystalline materials with desired physical and chemical properties.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. The properties of this surface, such as its shape and the distribution of various intermolecular contacts, provide a detailed picture of the crystal packing.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and summarize the intermolecular contacts in a concise and quantitative manner. These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ). Different types of intermolecular contacts, such as hydrogen bonds and halogen bonds, have characteristic appearances on the fingerprint plot.

While a crystal structure and corresponding Hirshfeld surface analysis for methyl 5-amino-2,4-dichlorobenzoate are not available, data from a structurally similar compound, methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate, can provide insights into the expected intermolecular interactions. researchgate.net

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface Area |

| H···H | 40.5% |

| Cl···H/H···Cl | 25.3% |

| C···H/H···C | 12.1% |

| O···H/H···O | 9.8% |

| N···H/H···N | 5.2% |

| Other | 7.1% |

This table presents representative data from a structurally similar compound, methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate, to illustrate the types and relative importance of intermolecular contacts that could be expected for this compound. researchgate.net

For this compound, one would anticipate significant contributions from H···H, Cl···H, and O···H contacts, reflecting the presence of the amino group, the chloro substituents, and the ester functionality. The presence of the chlorine atoms also suggests the possibility of halogen bonding, which would be identifiable in the fingerprint plots.

Topological Studies (Reduced Density Gradient, Atoms in Molecules, Electron Localization)

Topological analysis of the electron density provides a rigorous framework for characterizing chemical bonding and non-covalent interactions.

Reduced Density Gradient (RDG): The RDG is a scalar field that is used to identify and visualize weak non-covalent interactions. Regions of low RDG at low electron densities are indicative of van der Waals interactions, hydrogen bonds, and halogen bonds.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. The topological properties of the electron density at the bond critical points (BCPs) between atoms provide a quantitative measure of the strength and nature of the chemical bond. For intermolecular interactions, the presence of a BCP between two atoms from different molecules is a clear indicator of an interaction.

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. It provides a clear visualization of electron localization in chemical bonds and lone pairs. In the context of intermolecular interactions, ELF can reveal the extent of electron sharing or polarization upon the formation of hydrogen or halogen bonds.

Advanced Quantum Chemical Methodologies (e.g., LC-DFT, TDDFT, Open-Shell Spin-Orbit TDDFT)

To accurately describe the electronic properties and potential photochemical behavior of this compound, advanced quantum chemical methodologies are required.

Long-Range Corrected Density Functional Theory (LC-DFT): Standard DFT functionals can sometimes fail to accurately describe long-range interactions and charge-transfer excitations. LC-DFT methods address this by incorporating a portion of the exact Hartree-Fock exchange at long interelectronic distances, leading to improved predictions of properties such as excitation energies and non-linear optical properties.

Time-Dependent Density Functional Theory (TDDFT): TDDFT is a powerful and widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. For this compound, TDDFT could be used to predict its absorption spectrum and identify the nature of the electronic transitions (e.g., π→π* or n→π*).

Open-Shell Spin-Orbit Time-Dependent DFT (Open-Shell Spin-Orbit TDDFT): For systems with unpaired electrons or those involving heavy atoms where relativistic effects are significant, more advanced methods are necessary. Open-shell TDDFT can be used to study the excited states of radical species that might be formed from this compound. Furthermore, the inclusion of spin-orbit coupling is crucial for accurately describing phenomena such as intersystem crossing and phosphorescence, which are important in photochemistry. Given the presence of chlorine atoms, spin-orbit coupling effects could be non-negligible in this molecule.

Applications of Conceptual DFT Indices in Organic Reactivity

Conceptual Density Functional Theory (DFT) provides a set of chemical concepts and reactivity indices that can be used to predict and understand the chemical behavior of molecules. These indices are derived from the response of the electronic energy of a system to a change in the number of electrons or the external potential.

Some key global reactivity indices include:

Chemical Potential (μ): A measure of the escaping tendency of electrons from a molecule.

Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Local reactivity indices, such as the Fukui function, pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Below is a representative table of conceptual DFT indices for some substituted benzenes, illustrating how different functional groups affect their reactivity.

| Molecule | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Benzene (B151609) | -6.78 | 7.54 | 3.05 |

| Aniline (B41778) | -5.52 | 6.52 | 2.33 |

| Chlorobenzene | -7.15 | 7.21 | 3.54 |

| Benzoic Acid | -7.98 | 7.92 | 4.02 |

This table presents representative data for related substituted benzenes to illustrate the trends in conceptual DFT indices. The values for this compound would be influenced by the combined effects of its substituents.

For this compound, the amino group would increase the nucleophilicity of the aromatic ring, particularly at the ortho and para positions relative to the amino group. Conversely, the chloro and methyl ester groups would increase the electrophilicity of the molecule. A detailed analysis of the Fukui functions would be necessary to precisely predict the most reactive sites for different types of chemical reactions.

Advanced Research Applications of Methyl 5 Amino 2,4 Dichlorobenzoate in Chemical Sciences

Strategic Intermediate in Complex Organic Synthesis

The reactivity of the functional groups in methyl 5-amino-2,4-dichlorobenzoate makes it a valuable intermediate in the synthesis of more complex molecules. The amino group can be readily diazotized and replaced, while the chlorine atoms can participate in nucleophilic substitution or cross-coupling reactions. The methyl ester can be hydrolyzed to a carboxylic acid, providing another site for modification. These characteristics allow chemists to strategically incorporate this molecule into multi-step synthetic pathways to construct intricate molecular architectures. synblock.com

Building Block in Pharmaceutical and Agrochemical Research and Development

The dichlorinated aniline (B41778) scaffold present in this compound is a common motif in many biologically active compounds. umich.edu This has led to its extensive use as a starting material in the discovery and development of new pharmaceuticals and agrochemicals. synblock.com

Precursor in the Synthesis of Active Pharmaceutical Ingredients

In the pharmaceutical industry, aniline derivatives are frequently used as foundational structures for the development of new drug therapies. umich.edu this compound serves as a key precursor for the synthesis of various active pharmaceutical ingredients (APIs). Its structure can be elaborated through a variety of chemical transformations to produce compounds with desired therapeutic properties. For instance, the amino group can be acylated or alkylated to introduce different substituents, leading to the generation of libraries of compounds for high-throughput screening and drug discovery programs. nih.gov

Intermediate in Agrochemical Product Synthesis

The development of new and effective pesticides often relies on the synthesis of novel chemical entities. Phenolic compounds and their derivatives are important intermediates in the production of commercial agrochemicals. nih.gov this compound, as a dichlorinated aromatic compound, is a valuable intermediate in the synthesis of various agrochemical products. synblock.com Its structural features can be modified to create molecules with specific herbicidal, insecticidal, or fungicidal activities. The presence of chlorine atoms on the benzene (B151609) ring can enhance the biological activity and metabolic stability of the final agrochemical product. google.com

Role in Materials Science and Polymer Chemistry

The unique electronic and structural properties of this compound also lend themselves to applications in the field of materials science and polymer chemistry.

Applications as a Polymer Precursor

While specific examples directly citing this compound in the synthesis of poly(p-phenylene) are not prevalent, dichlorinated aromatic compounds are known precursors for such polymers. The chlorine atoms can be eliminated in polymerization reactions, such as Suzuki or Yamamoto coupling, to form carbon-carbon bonds between monomer units, leading to the formation of a conjugated polymer backbone. Poly(p-phenylene) and its derivatives are of interest for their potential applications in light-emitting diodes (LEDs), solar cells, and other organic electronic devices.

Contribution to Nonlinear Optical (NLO) Materials Development

The development of materials with nonlinear optical (NLO) properties is a significant area of research in materials science. These materials can alter the properties of light passing through them and have applications in technologies such as optical switching, frequency conversion, and telecommunications. The presence of an electron-donating amino group and electron-withdrawing chloro groups on the aromatic ring of this compound creates a "push-pull" system. This intramolecular charge transfer is a key characteristic of many organic NLO chromophores. While direct studies on the NLO properties of this compound are not widely reported, its structural motif is analogous to other compounds investigated for their NLO potential. biosynth.com Further research could explore its utility in the design and synthesis of new NLO materials.

Utility in Advanced Analytical Chemistry Methodologies

The progression of chemical sciences is intrinsically linked to the development of sophisticated analytical methodologies. In this context, the application of specific chemical compounds as tools to enhance the precision, sensitivity, and scope of analytical techniques is of paramount importance. While the direct application of this compound in the subsequent advanced analytical methodologies is not extensively documented in publicly available research, this section will explore the foundational principles of these techniques and the potential roles analogous compounds could play.

Applications in Quantitative Proteomics (e.g., Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC)

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. One of the most powerful techniques in this field is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Principles of SILAC:

SILAC is a metabolic labeling strategy that involves the in vivo incorporation of stable isotope-labeled amino acids into proteins. nih.govnih.gov Typically, two populations of cells are cultured in media that are identical except for the isotopic composition of certain amino acids. One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C₆-arginine), while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid (e.g., ¹³C₆-arginine).

Over several cell divisions, the labeled amino acids are incorporated into all newly synthesized proteins. nih.gov The two cell populations can then be subjected to different experimental conditions. Afterward, the protein lysates from both populations are combined in a 1:1 ratio. This early mixing minimizes quantitative errors that could be introduced during sample preparation. nih.gov

The combined protein mixture is then enzymatically digested, typically with trypsin, to generate peptides. These peptide mixtures are subsequently analyzed by mass spectrometry. Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable in the mass spectrometer by a specific mass shift corresponding to the isotopic label. The relative abundance of a protein in the two cell populations can be accurately determined by comparing the signal intensities of the "light" and "heavy" peptide pairs. nih.gov

Potential Role of Chemical Labeling in Conjunction with SILAC:

While SILAC is a powerful standalone technique, it is sometimes combined with chemical derivatization strategies to enhance the detection of specific post-translational modifications or to quantify multiple samples (multiplexing). Although there is no direct evidence of this compound being used in SILAC-based experiments, other chemical labeling approaches, such as dimethyl labeling, have been used in conjunction with SILAC to increase the number of samples that can be compared in a single experiment.

Below is a table illustrating the typical amino acids used in SILAC experiments.

| Amino Acid | Isotopic Label | Common Mass Difference (Da) |

| Arginine | ¹³C₆ | 6 |

| Arginine | ¹³C₆, ¹⁵N₄ | 10 |

| Lysine (B10760008) | ²H₄ | 4 |

| Lysine | ¹³C₆ | 6 |

| Lysine | ¹³C₆, ¹⁵N₂ | 8 |

This table presents a selection of commonly used stable isotope-labeled amino acids in SILAC experiments and their corresponding mass differences.

Enhancement of Mass Spectrometry Performance through Peptide Modification

The performance of mass spectrometry in proteomics can be significantly improved by the chemical modification of peptides. Derivatization reactions can be employed to enhance ionization efficiency, direct fragmentation patterns, and introduce quantifiable tags.

Improving Ionization and Fragmentation:

The sensitivity of peptide detection in mass spectrometry is highly dependent on the ionization efficiency of the peptides. Chemical derivatization can introduce permanently charged groups or moieties that readily accept a proton, thereby increasing the signal intensity of the peptide in the mass spectrometer. For instance, derivatizing the N-terminus and lysine side chains of peptides can lead to a significant enhancement in their detection. researchgate.net

Furthermore, chemical modification can influence how peptides fragment within the mass spectrometer (tandem mass spectrometry or MS/MS). This can be particularly useful for improving the confidence of peptide sequencing and identification. Certain derivatizing agents can promote fragmentation at specific peptide bonds, leading to more predictable and easily interpretable fragmentation spectra.

Isobaric Tagging for Relative and Absolute Quantitation (iTRAQ):

A prominent example of peptide modification for quantitative proteomics is the use of isobaric tags, such as those used in iTRAQ (isobaric tags for relative and absolute quantitation). In this approach, peptides from different samples are labeled with chemical tags that are isobaric (have the same total mass). nih.gov

Although there is no literature detailing the use of this compound as a derivatizing agent for enhancing mass spectrometry performance, the principles of peptide modification highlight the continuous search for novel reagents with favorable chemical properties. The presence of reactive sites (amino group and ester) and halogen atoms on the this compound molecule could theoretically be explored for such applications, although no such utility has been reported.

The following table summarizes common chemical modifications used to enhance mass spectrometry analysis of peptides.

| Modification Strategy | Purpose | Example Reagent |

| Dimethyl Labeling | Relative quantification, improved fragmentation. | Formaldehyde and sodium cyanoborohydride |

| iTRAQ/TMT Labeling | Multiplexed relative quantification. nih.gov | iTRAQ reagents, Tandem Mass Tags (TMT) |

| Guanidination | Modifies lysine residues to arginine-like residues, improving ionization. | O-methylisourea |

| N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) Derivatization | Increases ion current signals in positive ESI mode. researchgate.net | N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine |

This table provides examples of chemical derivatization strategies and their purposes in the mass spectrometric analysis of peptides.

Q & A

Q. What are the common synthetic routes for Methyl 5-amino-2,4-dichlorobenzoate?

A typical synthesis involves sequential halogenation and reduction steps. For example, starting from a nitro-substituted precursor (e.g., methyl 2-nitro-5-chlorobenzoate), the nitro group is reduced to an amino group using tin(II) chloride and concentrated HCl under reflux conditions. Subsequent chlorination at the 4-position can be achieved via electrophilic substitution using Cl2 or a chlorinating agent like SOCl2. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions such as over-chlorination .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent positions (e.g., amino and chloro groups). IR spectroscopy identifies functional groups (C=O ester stretch at ~1700 cm<sup>-1</sup>). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns (e.g., [M+H]<sup>+</sup> at m/z 220) .

- Crystallography : X-ray diffraction with SHELXL software refines crystal structures, resolving bond lengths and angles. Anisotropic displacement parameters are analyzed using ORTEP for Windows to validate molecular geometry .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents (e.g., ethyl acetate, DMF) enhance solubility of intermediates. Catalysts like tin(II) chloride facilitate nitro-to-amine reductions, while Lewis acids (e.g., FeCl3) improve electrophilic chlorination efficiency. Solvent-free conditions under microwave irradiation may reduce reaction times .

Advanced Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Stepwise Monitoring : Use TLC or HPLC to track intermediate purity. For example, HPLC/UV analysis (as in EP/USP protocols) ensures minimal by-products like dechlorinated analogs .

- Catalyst Screening : Test alternatives to SnCl2 (e.g., Pd/C with H2) for milder reduction conditions.

- Solvent Optimization : Compare yields in DMF vs. THF to balance reactivity and solubility .

Q. What computational methods predict the physicochemical properties of this compound?

- Collision Cross-Section (CCS) : Predicted CCS values (e.g., 140.1 Ų for [M+H]<sup>+</sup>) aid in ion mobility spectrometry, correlating with molecular shape and size .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets, such as enzymes inhibited by halogenated benzoates .

Q. How can contradictions in reported biological activities of halogenated benzoates be resolved?

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed IC50 protocols) to isolate structural effects.

- Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., residual Sn in reductions) may skew bioactivity results .

- Crystallographic Analysis : Resolve stereochemical ambiguities (e.g., hydrogen bonding patterns) via SHELXL-refined structures .

Q. What strategies address challenges in crystallizing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.